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Compound of Interest

Compound Name: Vinyl iodide

Cat. No.: B1221373

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular properties of vinyl iodide
(C2Hsl), drawing upon a range of theoretical studies. Vinyl iodide serves as a versatile building
block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-
carbon bonds, making a thorough understanding of its electronic structure and reactivity crucial
for its application in medicinal chemistry and materials science. This document summarizes key
guantitative data, outlines the computational methodologies employed in its study, and presents
visualizations of its structure and the theoretical approaches used to investigate its properties.

Molecular Structure and Bonding

Vinyl iodide possesses a planar structure with a double bond between its two carbon atoms.
The geometry around the vinyl group is trigonal planar, a result of the sp? hybridization of the
carbon atoms. This arrangement minimizes electron-electron repulsion, leading to a stable
molecular configuration. The C-I bond is formed from the overlap of a carbon sp? hybrid orbital
and an iodine p orbital.

A key feature of vinyl iodide is the relatively weak C-I bond, which has a bond dissociation
energy of approximately 57.6 kcal/mol. This is significantly lower than the C-X bonds in other
vinyl halides (F, ClI, Br), making vinyl iodide more reactive in processes like transition-metal
catalyzed cross-coupling reactions.

Molecular Geometry

© 2025 BenchChem. All rights reserved. 1/3 Tech Support


https://www.benchchem.com/product/b1221373?utm_src=pdf-interest
https://www.benchchem.com/product/b1221373?utm_src=pdf-body
https://www.benchchem.com/product/b1221373?utm_src=pdf-body
https://www.benchchem.com/product/b1221373?utm_src=pdf-body
https://www.benchchem.com/product/b1221373?utm_src=pdf-body
https://www.benchchem.com/product/b1221373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The geometric parameters of vinyl iodide have been determined through theoretical
calculations. The C-C-I bond angle is a notable feature of its structure.

Parameter Value

C-C-I Bond Angle ~123.3°

Spectroscopic Properties and Electronic Structure

Theoretical studies have been instrumental in elucidating the spectroscopic properties of vinyl
iodide, particularly its ultraviolet (UV) absorption spectrum and photodissociation dynamics.
The UV absorption is complex due to the presence of both 1t* < 11 transitions localized on the
C=C bond and o* < n transitions localized on the C-I bond.

High-level ab initio and density functional theory (DFT) calculations that explicitly include spin-
orbit coupling (SOC) have been crucial for accurately assigning the electronic excited states
and understanding the photodissociation pathways. These studies have revealed the significant
role of triplet states in the photodissociation dynamics. The broad UV absorption band around
250 nm is primarily attributed to o* < n" and o* < n' excitations, rather than the previously
proposed 1t* < n" excitation.

Energetic Properties

A summary of key energetic properties of vinyl iodide is presented below.

Property Value

C-I Bond Dissociation Energy (Do) < 65 kcal/mol
Adiabatic lonization Energy 9.32+£0.01 eV
Heat of Formation (AHf,0K) 140.2 = 3.2 kJ/mol
Heat of Formation (AHf,298K) 131.2 + 3.2 kJ/mol

Theoretical and Experimental Protocols
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The theoretical investigation of vinyl iodide's molecular properties involves a range of
sophisticated computational chemistry methods.

Computational Methodologies

e Ab Initio Methods: High-level ab initio calculations, such as multireference configuration
interaction (MRCI

 To cite this document: BenchChem. [Theoretical Insights into the Molecular Properties of
Vinyl lodide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221373#theoretical-studies-on-vinyl-iodide-
molecular-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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